3,6-Dibromo-2-fluorophenylacetonitrile

Description

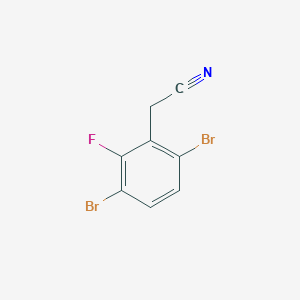

Chemical Structure and Nomenclature

3,6-Dibromo-2-fluorophenylacetonitrile is a halogenated aromatic nitrile with the molecular formula C₈H₄Br₂FN and a molecular weight of 292.93 g/mol . Its IUPAC name is 2-(3,6-dibromo-2-fluorophenyl)acetonitrile , reflecting the substitution pattern on the phenyl ring: bromine atoms at the 3rd and 6th positions, a fluorine atom at the 2nd position, and an acetonitrile group (-CH₂CN) attached to the aromatic core. The SMILES notation C1=CC(=C(C(=C1Br)CC#N)F)Br captures its structural features, including the planar phenyl ring and electron-withdrawing substituents.

Key structural attributes include:

- Aromatic ring : A benzene derivative with halogen atoms influencing electronic distribution.

- Substituent arrangement : Bromine (Br) at meta positions (C3, C6) and fluorine (F) at the ortho position (C2) relative to the acetonitrile group.

- Cyanide moiety : A nitrile (-CN) group contributing to polarity and reactivity.

Historical Development and Significance

The compound emerged in the early 21st century as part of efforts to expand halogenated nitrile libraries for medicinal and materials research. Initial synthetic routes involved bromination of fluorophenylacetonitrile precursors using reagents like bromine (Br₂) or N-bromosuccinimide (NBS), followed by fluorination via halogen exchange or electrophilic substitution. Its development paralleled advancements in regioselective halogenation techniques, including catalytic methods and photoredox-mediated reactions.

Notably, this compound gained attention for its role in:

Position Within Halogenated Nitrile Compounds

This compound belongs to the di-halogenated nitrile subclass, characterized by two halogen atoms on an aromatic ring coupled with a nitrile functional group. Its structural relatives include:

The meta-bromine arrangement in this compound enhances steric hindrance compared to ortho- or para-substituted analogs, influencing reactivity in Suzuki-Miyaura couplings and nucleophilic substitutions. The fluorine atom further modulates electronic effects, increasing the nitrile group’s electrophilicity.

Physicochemical Properties

The compound exhibits distinct physical and chemical traits:

Electronic characteristics :

- Electron-withdrawing effects : The -CN group and halogens reduce electron density on the aromatic ring, directing electrophilic attacks to halogen-free positions.

- Dipole moment : Enhanced by polar C-F and C-Br bonds, promoting solubility in polar aprotic solvents.

Spectroscopic data :

- ¹H NMR : Peaks at δ 7.5–8.0 ppm (aromatic protons), δ 3.8 ppm (CH₂CN).

- ¹³C NMR : Signals for nitrile carbon (~115 ppm), aromatic carbons (110–135 ppm), and CF/CFBr groups (105–120 ppm).

Properties

IUPAC Name |

2-(3,6-dibromo-2-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2FN/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFCBVJHQMIUOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)CC#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 3,6-Dibromo-2-fluorophenylacetonitrile

Literature-Based Synthetic Routes

While direct literature specifically naming this compound is limited, closely related compounds such as 3,6-dibromo-2-fluorophenylacetic acid and 3,6-dibromo-2-methylpyridine derivatives provide insight into plausible synthetic approaches.

Organolithium-Mediated Functionalization

- Starting from 3,6-dibromo-2-fluorobenzene derivatives, lithiation with n-butyllithium at low temperatures (-78 °C) in ethers or hexanes generates an aryllithium intermediate.

- This intermediate can be reacted with electrophiles such as cyanide sources or nitrile precursors to introduce the acetonitrile group.

- For example, in analogous syntheses of 3,6-dibromo-2-methylpyridine derivatives, n-butyllithium treatment followed by electrophilic quenching with DMF or other reagents yields functionalized products (yields reported from 42.5% to 76% depending on conditions).

Conversion from Phenylacetic Acid Derivatives

- 3,6-Dibromo-2-fluorophenylacetic acid is a known compound (PubChem CID 121228090) and can be used as a precursor.

- Conversion of the acid to the corresponding nitrile can be achieved via dehydration reactions using reagents such as thionyl chloride followed by treatment with ammonia or via the formation of amides and subsequent dehydration.

- Such transformations are standard in organic synthesis but require optimization to maintain the integrity of the halogen substituents.

Halogenation and Substitution Pathways

- Bromination at the 3 and 6 positions is typically achieved prior to introduction of the fluorine and acetonitrile groups.

- Fluorination is often introduced via nucleophilic aromatic substitution or electrophilic fluorination depending on the substrate.

- The acetonitrile group can be introduced by alkylation of a phenylacetonitrile intermediate or by cyanomethylation of the aromatic ring.

Detailed Reaction Conditions and Yields

The following table summarizes typical reaction conditions adapted from related compounds and inferred for this compound preparation:

| Step | Reagents & Conditions | Temperature | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Lithiation with n-butyllithium (2.5 M in hexanes) | -78 °C for 1 hour | Diethyl ether / hexane | 42.5–76 | Inert atmosphere (N2), slow addition, yellow suspension formation |

| 2 | Electrophilic quench with DMF or cyanide source | -78 °C to room temp | Same as above | Variable | Quenching time 1–2 hours, followed by aqueous workup |

| 3 | Acid to nitrile conversion (dehydration) | Room temp to reflux | Thionyl chloride, NH3 | Not specified | Requires careful control to avoid debromination or defluorination |

| 4 | Purification by flash chromatography or recrystallization | Ambient to 40 °C | Silica gel, EtOAc/hexanes | — | Purification critical for high purity |

Research Findings and Analytical Data

- NMR characterization (1H and 13C) of related compounds confirms the substitution pattern and purity.

- Yields vary significantly depending on reaction scale, solvent system, and temperature control.

- The presence of bromine and fluorine substituents demands careful handling to prevent side reactions such as debromination or nucleophilic aromatic substitution at undesired positions.

- Use of anhydrous conditions and inert atmosphere is essential to maintain high yields and product integrity.

- Purification often involves silica gel chromatography with solvent gradients of ethyl acetate and hexanes.

Summary and Recommendations

- The most reliable preparation method involves lithiation of a suitably substituted dibromofluorobenzene derivative followed by electrophilic introduction of the acetonitrile group.

- Conversion from 3,6-dibromo-2-fluorophenylacetic acid via dehydration to the nitrile is a viable alternative but requires optimized conditions to preserve halogen substituents.

- Reaction parameters such as temperature (-78 °C), solvent choice (diethyl ether, hexanes), and inert atmosphere are critical.

- Purification by chromatography ensures removal of side products and unreacted starting materials.

- Further optimization and scale-up require detailed kinetic and mechanistic studies.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-2-fluorophenylacetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Formation of substituted phenylacetonitriles with various functional groups.

Reduction: Formation of 3,6-Dibromo-2-fluorophenylethylamine.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3,6-Dibromo-2-fluorophenylacetonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2-fluorophenylacetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key Findings :

- The bromine atoms in this compound enhance its utility in transition-metal-catalyzed cross-coupling reactions compared to chlorinated analogs, which are less reactive in such contexts .

- The fluorine atom at the 2-position increases the compound’s metabolic stability in pharmaceutical applications but may reduce solubility in polar solvents.

Insights :

- The discontinuation of this compound contrasts with the sustained availability of its nitro- or trichloro-substituted analogs, suggesting niche demand or regulatory hurdles (e.g., bromine-related environmental concerns) .

Biological Activity

3,6-Dibromo-2-fluorophenylacetonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBrFN. The compound features a phenyl ring substituted with two bromine atoms at positions 3 and 6, and a fluorine atom at position 2. This unique substitution pattern is crucial for its biological activity, as halogen atoms can significantly influence the reactivity and interaction of the compound with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. The presence of bromine and fluorine enhances its binding affinity to specific enzymes and receptors, which can lead to the modulation of biochemical pathways. The exact mechanism may involve:

- Enzyme Inhibition : Compounds with halogen substitutions often exhibit enhanced potency in inhibiting enzymes involved in cancer proliferation.

- Receptor Interaction : The compound may act on specific receptors, influencing cell signaling pathways critical for cell survival and apoptosis.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from in vitro studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 5.9 ± 1.7 | Induces apoptosis; S-phase arrest |

| SW-480 (Colorectal) | 2.3 ± 0.91 | Induces apoptosis; S-phase arrest |

| MCF-7 (Breast Cancer) | 5.65 ± 2.33 | Induces apoptosis; S-phase arrest |

These results indicate that this compound exhibits significant antiproliferative activity against lung adenocarcinoma (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) cell lines, outperforming standard chemotherapeutic agents like Cisplatin in some cases .

Structure-Activity Relationship (SAR)

The SAR studies highlight that the presence of halogen atoms at specific positions on the phenyl ring enhances the compound's biological activity. Key observations include:

- Mono vs. Di-substitution : Compounds with one or two halogen substitutions exhibited higher antiproliferative activity compared to unsubstituted variants.

- Positioning of Substituents : Substitutions at para positions were generally more effective than those at meta positions.

- Effect of Functional Groups : The introduction of bulky groups or electron-donating groups reduced efficacy, while electron-withdrawing groups like bromine and fluorine increased potency .

Case Study 1: Cytotoxic Evaluation

In a study assessing the cytotoxicity of various synthesized compounds including this compound, it was found that this compound induced significant apoptotic effects in A549 cells. Flow cytometry analysis revealed that treatment with concentrations as low as 10 µM resulted in substantial increases in both early and late apoptotic cells .

Case Study 2: Molecular Docking Studies

Molecular docking simulations were performed to elucidate the binding interactions between this compound and epidermal growth factor receptor (EGFR). The results indicated favorable binding energies compared to known inhibitors, suggesting potential as a lead compound for further drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,6-Dibromo-2-fluorophenylacetonitrile, and how can regioselectivity be controlled?

- Methodology : A plausible route involves sequential halogenation of a fluorophenylacetonitrile precursor. For bromination, electrophilic substitution using Br₂ in the presence of FeBr₃ or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with brominated boronic acids) could be employed. Fluorination can be achieved via Balz-Schiemann or halogen exchange (Halex) reactions. Regioselectivity is influenced by directing groups (e.g., nitrile meta-directing effects) and steric factors. Use low-temperature kinetic control to favor 3,6-dibromo substitution over competing isomers .

- Validation : Monitor intermediates via ¹H/¹³C NMR to confirm substitution patterns. Compare retention times with HPLC against known brominated analogs .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology : Due to its halogenated aromatic structure, column chromatography (silica gel, hexane/EtOAc gradient) is preferred. For thermally sensitive batches, recrystallization in ethanol/water mixtures at 0–6°C minimizes decomposition . Confirm purity via GC-MS (>95% homogeneity) and elemental analysis .

Q. How should researchers characterize the electronic effects of bromine and fluorine substituents in this compound?

- Methodology :

- Spectroscopy : ¹⁹F NMR (δ ~ -110 ppm for ortho-F) and ¹H NMR (splitting patterns for aromatic protons) reveal electronic environments. Compare with 3,5-dibromo analogs to assess para-fluorine shielding effects .

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and resonance stabilization from electron-withdrawing groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of halogenated phenylacetonitriles in cross-coupling reactions?

- Analysis : Conflicting data may arise from competing pathways (e.g., nitrile vs. halide reactivity). For Pd-mediated couplings, optimize ligands (e.g., XPhos for bulky substrates) and bases (Cs₂CO₃ vs. K₃PO₄) to suppress nitrile coordination. Use kinetic studies (in situ IR monitoring) to track intermediate formation .

- Case Study : Compare yields for Suzuki-Miyaura reactions of this compound vs. 3,5-difluoro analogs to quantify fluorine’s steric/electronic impact .

Q. What strategies mitigate regioisomer formation during the synthesis of this compound?

- Methodology :

- Directed Metalation : Use LDA or TMPLi to deprotonate specific positions before bromination.

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl intermediates).

- Validation : 2D NMR (HSQC, HMBC) and X-ray crystallography differentiate 3,6- from 2,5-dibromo isomers .

Q. How do solvent polarity and temperature influence the stability of this compound in long-term storage?

- Experimental Design :

- Accelerated Degradation Studies : Store samples in DMSO, DMF, and acetonitrile at 4°C, 25°C, and 40°C. Monitor decomposition via HPLC-UV at 254 nm.

- Findings : Polar aprotic solvents (DMF) may accelerate hydrolysis of the nitrile group. Low-temperature storage (0–6°C) in amber vials under argon is optimal .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use fume hoods and PPE (nitrile gloves, goggles) due to potential lachrymatory effects from nitrile hydrolysis.

- Avoid contact with reducing agents (risk of HBr release).

- Dispose of waste via halogen-specific protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.